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Compound Focus: Olsalazine

CAS No.: 15722-48-2

Cat. No.: S538051

Summary of Key Pharmacokinetic Parameters

N-acetyl-5-ASA

Parameter Olsalazine (Parent Prodrug) Mesalazine (5-ASA)
(Ac-5-ASA)
Absorption Minimal (approx. 2.4% of a 1g oral Low systemic absorption  Low systemic
dose) [1] [2] from colon [1] absorption from
colon [1]
Tmax (Parent ~1 hour (plasma) [1] 4-8 hours (plasma) [1] -
Drug)
Protein Binding >99% [1] 74% [1] 81% [1]
Volume of ~5 L (steady-state) [1] - -
Distribution
Metabolism Primarily cleaved by azoreductase Acetylated to N-acetyl-5- -
from colonic bacteria; ~0.1% ASA by colonic
converted to Olsalazine-S (O- epithelium and other
sulphate) in the liver [1] tissues [1] [3]
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N-acetyl-5-ASA

Parameter Olsalazine (Parent Prodrug) Mesalazine (5-ASA)

(Ac-5-ASA)
Primary Route Feces (as 5-ASA/Ac-5-ASA) [1] Feces and urine [1] Feces and urine
of Elimination [1]
Half-life ~1 hour (parent drug); 7 days - -

(Olsalazine-S metabolite) [1] [2]

Urinary <1% (as unchanged drug) [1] ~20% of total -
Excretion of mesalamine dose (>90%
oral dose of this is as Ac-5-ASA)

[1]

Fecal Excretion <5% (as unchanged drug); >50% - -
of oral dose when gut transit time is fast [1]

Mechanism of Action and Metabolic Pathway

Olsalazine consists of two molecules of the active drug mesalazine (5-ASA) joined by an azo bond [4] [1].
This bond remains intact in the upper gastrointestinal tract due to minimal systemic absorption. Upon
reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the resident bacterial

flora, releasing the two 5-ASA molecules directly at the primary site of inflammation in ulcerative colitis [1].

The following diagram illustrates the complete metabolic journey of olsalazine from oral administration to

elimination:

Olsalazine is a colon-specific prodrug. Bacterial azoreduction releases active 5-ASA, which is partly

acetylated to an inactive metabolite before elimination.

The exact mechanism of action of the active 5-ASA moiety in treating ulcerative colitis is not fully
elucidated but is understood to involve an anti-inflammatory effect on the colonic epithelium [1]. Key

proposed mechanisms include:

¢ Inhibition of Cyclooxygenase (COX) and Lipoxygenase: This blocks the production of pro-
inflammatory prostaglandins and leukotrienes from arachidonic acid [1].
¢ Inhibition of Xanthine Oxidase: This reduces the generation of oxygen-derived free radicals [1].
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e Scavenging of Free Radicals: Mesalazine itself may act as a free radical scavenger and suppress
fatty acid peroxidation [1].

Experimental Protocols for Pharmacokinetic Analysis

For researchers, understanding the methods to quantify olsalazine and its metabolites is crucial. The

following are detailed protocols based on cited studies.

Protocol for Determining Mesalazine in Human Plasma using
UHPLC-MS/IMS

This modern method uses derivatization to achieve high sensitivity for measuring the low systemic

concentrations of mesalazine [5].

Sample Preparation (Derivatization & Extraction):

o Derivatization: Add propionyl anhydride to plasma samples to derivative mesalazine and the
internal standard (mesalazine-d3). This step enhances the signal intensity for mass
spectrometry detection.

o Liquid-Liquid Extraction (LLE): Perform LLE on the derivatized samples to remove interfering
substances and minimize the matrix effect from human plasma.

Instrumentation and Chromatography:
o Technique: Ultra-High Performance Liquid Chromatography coupled to Tandem Mass
Spectrometry (UHPLC-MS/MS).
o Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 um).
o Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
o Flow Rate and Run Time: Standard for UHPLC methods (specifics to be optimized in-lab).
Mass Spectrometry Detection:
o lonization: Electrospray lonization (ESI) in negative ion mode.
o Detection Mode: Multiple Reaction Monitoring (MRM).
o Transitions:
= Derivatized Mesalazine: m/z 208.1 - 107.0
= Derivatized Internal Standard (IS): m/z 211.1 - 110.1
Validation and Application:
o Linearity: The method is validated for a range of 0.10 to 12.0 ng/mL in human plasma, with a
lower limit of quantification (LLOQ) of 0.10 ng/mL.
o Precision & Accuracy: Intra-day and inter-day precision (%CV) should be <15%, and accuracy
should be within 85-115%.
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o Application: The method is suitable for human pharmacokinetic studies, such as after a single
oral administration of 250 mg olsalazine sodium capsules [5].

Protocol for Studying Colonic Metabolism via In Vivo Dialysis

This technique directly measures drug conversion and active metabolite concentrations in the colonic lumen

[6].

e Experimental Setup:

o Dialysis Probe: A semi-permeable dialysis bag or probe is placed directly into the colon (via
colonoscopy or in patients with a stoma).

o Equilibration: The probe is filled with a physiological solution and allowed to equilibrate with
the colonic contents in vivo for a predetermined period (e.g., several hours).

e Sample Collection and Analysis:

o Dialysate Collection: After equilibration, the fluid from the dialysis probe (faecal dialysate) is
collected.

o Analysis: Concentrations of olsalazine, 5-ASA, and N-acetyl-5-ASA in the dialysate are
quantified, typically using High-Performance Liquid Chromatography (HPLC). This provides a
direct measure of the extent of azoreduction and the local availability of the active drug.

e Application: This method was used to demonstrate that complete azoreduction of olsalazine occurs
in most patients and that 5-ASA concentrations in the colon increase in a dose-dependent manner [6].

Research Considerations and Data Interpretation

¢ Dose-Linearity: Olsalazine absorption is not linear across all doses. While absorption is minimal and
non-dose-dependent at single doses up to 2g, a 4g single dose can lead to a more than two-fold
increase in peak serum concentration and systemic availability of the parent drug [2]. This should be
considered in dose regimen design.

¢ Primary Safety Concern: The most common adverse effect is diarrhea, which occurs in some
patients and is thought to be caused by the parent drug's inhibition of water and sodium absorption in
the small bowel [1] [7]. This is often a transient issue.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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